5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE

Description

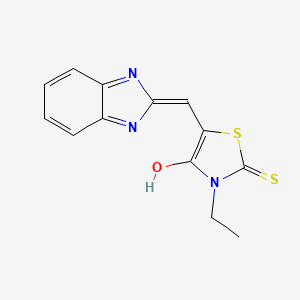

5-(1H-1,3-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolan-4-one is a heterocyclic compound featuring a thiazolidinone core fused with a benzimidazole moiety. This structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(benzimidazol-2-ylidenemethyl)-3-ethyl-4-hydroxy-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS2/c1-2-16-12(17)10(19-13(16)18)7-11-14-8-5-3-4-6-9(8)15-11/h3-7,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVYBLOLGPZNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163495 | |

| Record name | 5-(1H-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385377-43-5 | |

| Record name | 5-(1H-Benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-4-thiazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of benzimidazole derivatives with thiazolone precursors. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes in the presence of a base such as potassium hydroxide . The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thiazolone moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds related to benzimidazoles. For example, a series of 1,3-disubstituted benzimidazol-2-ones were synthesized and evaluated for their efficacy against Trichinella spiralis, a parasitic nematode. These compounds exhibited remarkable in vitro activity, surpassing that of traditional agents like albendazole . This suggests that Y505-7276 may also possess similar antiparasitic properties due to its structural similarities.

Synthesis and Characterization

Y505-7276 can be synthesized through various methods, including solid-liquid phase transfer catalysis. This method allows for the efficient introduction of substituents at specific positions on the benzimidazole ring, enhancing the yield and purity of the final product . Characterization techniques such as IR spectroscopy and NMR analysis are employed to confirm the structural integrity of the synthesized compounds.

Case Study 1: Antiparasitic Efficacy

In a comparative study, several synthesized 1,3-disubstituted benzimidazol-2-ones were tested against T. spiralis. The results indicated that some derivatives exhibited up to tenfold greater efficacy than albendazole. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced biological activity .

Case Study 2: Anticancer Activity

A related study investigated the anticancer effects of various benzimidazole derivatives on different cancer cell lines. The results demonstrated that certain compounds showed significant cytotoxicity against breast and colon cancer cells, suggesting that Y505-7276 could be further evaluated for similar properties .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | Efficacy Comparison |

|---|---|---|---|

| Y505-7276 | Antiparasitic | T. spiralis | Higher than albendazole |

| Related Benzimidazoles | Anticancer | Breast/Colon cancer cells | Significant cytotoxicity |

Mechanism of Action

The mechanism of action of 5-(1H-1,3-BENZIMIDAZOL-2-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets. For instance, it can bind to tubulin proteins, disrupting microtubule assembly and affecting cell division . This mechanism is similar to that of other benzimidazole derivatives, which are known to interfere with cellular processes by targeting specific proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its benzimidazole-thiazolidinone hybrid scaffold. Below is a comparative analysis with key analogs reported in the literature:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Benzimidazole vs. Pyrazole/Triazole: The benzimidazole moiety in the target compound may exhibit stronger DNA intercalation compared to pyrazole or triazole analogs, which primarily engage in hydrogen bonding .

Substituent Effects :

- The 3-ethyl group in the target compound likely enhances metabolic stability compared to methyl or allyl groups in analogs .

- The absence of halogen atoms (e.g., iodine in or chlorine in ) may reduce toxicity but also limit halogen-bond-mediated target interactions.

Thioxo Group: The 2-thioxo group common to all thiazolidinone derivatives stabilizes the enol tautomer, facilitating keto-enol transitions critical for redox activity .

Biological Activity

The compound 5-(1H-1,3-benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolan-4-one is a member of the thiazole and benzimidazole families, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The compound features a thiazole ring fused with a benzimidazole moiety, contributing to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 2.15 |

Antimicrobial Activity

Research has demonstrated that compounds containing benzimidazole and thiazole scaffolds exhibit significant antimicrobial properties. A study indicated that derivatives of benzimidazole showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the Minimum Inhibitory Concentrations (MICs) ranged from 1 to 16 µg/mL for various strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5-(1H-benzimidazol-2-ylmethylene)-2-thioxo | 4 | Staphylococcus aureus |

| 5-(1H-benzimidazol-2-ylmethylene)-3-thiazole | 8 | Escherichia coli |

| 5-(1H-benzimidazol-2-ylmethylene)-4-thiazole | 16 | Klebsiella pneumoniae |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, certain derivatives demonstrated cytotoxic effects against leukemia and solid tumors at concentrations as low as .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzimidazole derivative A | 0.5 | HL60 (Leukemia) |

| Benzimidazole derivative B | 0.8 | SKOV-3 (Ovarian cancer) |

| Benzimidazole derivative C | 1.0 | NCI-H460 (Lung cancer) |

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in bacteria and cancer cells.

- Apoptosis induction : Certain derivatives activate apoptotic pathways in cancer cells.

- Enzyme inhibition : Some compounds act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Muayed Redayan et al. evaluated the antibacterial properties of synthesized thiazole-benzimidazole derivatives against multiple bacterial strains. The findings indicated that these compounds exhibited comparable efficacy to standard antibiotics like ampicillin and ciprofloxacin, particularly against resistant strains .

Case Study 2: Anticancer Potential

In another investigation, Abdel-Mohsen et al. synthesized several benzimidazole derivatives and tested their cytotoxicity across various cancer cell lines. The results revealed that some derivatives had significant inhibitory effects on cell viability, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research: What are the standard synthetic routes for preparing 5-(1H-1,3-benzimidazol-2-ylmethylene)-3-ethyl-2-thioxo-1,3-thiazolan-4-one?

Methodological Answer:

The compound is typically synthesized via a multi-step process involving:

- Schiff base formation : Reacting 1H-benzimidazole-2-carbaldehyde with a thioamide (e.g., 3-ethyl-2-thioxo-thiazolidin-4-one) under acidic or basic conditions to form a methylene-linked intermediate. Cyclization is then induced using reagents like acetic anhydride or via reflux in ethanol .

- Cyclocondensation : Optimize reaction time (2–6 hours) and temperature (reflux at 70–80°C) to achieve yields >70%. Purification via recrystallization (ethanol/DMF mixtures) or column chromatography is recommended .

Advanced Research: How can reaction conditions be optimized to address low yields during the cyclization step?

Methodological Answer:

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while ethanol minimizes byproducts .

- Catalyst use : Acidic (e.g., p-toluenesulfonic acid) or basic (K₂CO₃) catalysts accelerate cyclization .

- Temperature control : Reflux at 80°C for 4–6 hours improves conversion rates. Monitor progress via TLC (toluene/ethyl acetate solvent systems) .

Basic Research: What spectroscopic techniques are critical for verifying the molecular structure?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., benzimidazole aromatic protons at δ 7.5–8.5 ppm, thioxo group at δ 190–200 ppm for ¹³C) .

- IR spectroscopy : Confirm thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1750 cm⁻¹ .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ expected for C₁₃H₁₀N₃OS₂: ~304.04 g/mol) .

Advanced Research: How can computational modeling predict the compound’s bioactivity?

Methodological Answer:

- Molecular docking : Use software (AutoDock, Schrödinger) to simulate interactions with targets like DNA topoisomerase II or fungal CYP51. Focus on the benzimidazole-thiazolanone core for hydrogen bonding and π-π stacking .

- QSAR studies : Correlate substituent effects (e.g., ethyl group lipophilicity) with antimicrobial activity. Validate with in vitro assays against Gram-positive bacteria .

Basic Research: What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Agar diffusion : Test against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal). Use zones of inhibition (ZOI) ≥15 mm as a positive indicator .

- MIC determination : Employ broth microdilution (concentration range: 1–128 µg/mL). Thiazolanone derivatives often show MICs <32 µg/mL against resistant strains .

Advanced Research: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

Contradictions may stem from assay variability or structural impurities. Mitigate by:

- Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing. Replicate results in ≥3 independent experiments .

- Mechanistic studies : Use fluorescence quenching or SPR to confirm target engagement .

Basic Research: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (melting point >200°C reduces volatility) .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration. Follow EPA guidelines for sulfur-containing waste .

Advanced Research: How does the ethyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The ethyl group at position 3 sterically hinders nucleophilic attack on the thiazolanone ring. To enhance reactivity:

- Solvent effects : Use DMSO to stabilize transition states.

- Leaving group modification : Replace thioxo with chloro (e.g., PCl₅ treatment) to improve electrophilicity .

Basic Research: What chromatographic methods are optimal for purification?

Methodological Answer:

- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation .

- Prep-HPLC : Apply a C18 column with isocratic elution (acetonitrile/water, 60:40) for milligram-scale purification .

Advanced Research: How can photodegradation pathways be analyzed under UV exposure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.